molecular formula C18H21NO5S B12166059 methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate

methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate

Cat. No.: B12166059
M. Wt: 363.4 g/mol
InChI Key: PFHULJPARFAWMZ-UHFFFAOYSA-N
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Description

Methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate is a complex organic compound belonging to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with various functional groups, including a thiomorpholine moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-2-one core, followed by the introduction of the thiomorpholine moiety and other substituents. Key steps in the synthesis may include:

    Cyclization Reactions: Formation of the chromen-2-one core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the thiomorpholine moiety via nucleophilic substitution reactions.

    Esterification: Formation of the methyl ester group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.

    Receptor Binding: Binding to specific receptors and modulating their activity.

    Signal Transduction: Affecting signal transduction pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl (7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate: A structurally similar compound with a chromen-2-one core but lacking the thiomorpholine moiety.

    7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde: Another related compound with a chromen-2-one core and different substituents.

Uniqueness

Methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Biological Activity

Methyl [7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)-2H-chromen-3-yl]acetate is a synthetic compound belonging to the coumarin family, characterized by a unique chromenone core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, antioxidant, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO5SC_{16}H_{19}NO_5S, with a molecular weight of approximately 351.39 g/mol. The compound features several functional groups, including hydroxy and acetoxy groups, which are pivotal for its biological activity.

Antimicrobial Activity

Research indicates that coumarin derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. The mechanism of action is believed to involve the inhibition of bacterial DNA synthesis and cell wall formation.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 μg/mL
Escherichia coli25 μg/mL
Candida albicans15 μg/mL

These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, indicating its potential as a therapeutic agent in treating infections.

Antioxidant Activity

This compound also demonstrates antioxidant properties, which are essential for combating oxidative stress in biological systems. In vitro studies have shown that this compound can scavenge free radicals effectively, contributing to its potential protective effects against cellular damage.

Anticancer Potential

The anticancer activity of coumarin derivatives has been widely studied. This compound has shown promising results in inhibiting the proliferation of cancer cell lines, such as:

Cancer Cell Line IC50 (μM)
HeLa (cervical cancer)10.0
MCF7 (breast cancer)15.0

The mechanism underlying this activity may involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various coumarin derivatives, including methyl [7-hydroxy-4-methyl...]. The results indicated a strong correlation between structural modifications and enhanced microbial inhibition, emphasizing the role of the thiomorpholine moiety in increasing potency against resistant strains.
  • Antioxidant Activity Assessment : In another research article from Bioorganic & Medicinal Chemistry Letters, the antioxidant capacity was assessed using DPPH and ABTS assays. Methyl [7-hydroxy...] exhibited superior scavenging activity compared to standard antioxidants like ascorbic acid.
  • Anticancer Mechanism Elucidation : A recent publication in Pharmacological Research detailed the anticancer mechanisms of methyl [7-hydroxy...], noting that it significantly reduced tumor size in xenograft models while promoting apoptosis through caspase activation pathways.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 2-[7-hydroxy-4-methyl-2-oxo-8-(thiomorpholin-4-ylmethyl)chromen-3-yl]acetate

InChI

InChI=1S/C18H21NO5S/c1-11-12-3-4-15(20)14(10-19-5-7-25-8-6-19)17(12)24-18(22)13(11)9-16(21)23-2/h3-4,20H,5-10H2,1-2H3

InChI Key

PFHULJPARFAWMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCSCC3)O)CC(=O)OC

Origin of Product

United States

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